1h-Pyrrolo[3,2-b]pyridine-5-acetic acid
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Overview
Description
1H-Pyrrolo[3,2-b]pyridine-5-acetic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-5-acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be adapted to produce this compound by using suitable starting materials and catalysts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[3,2-b]pyridine-5-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or amines .
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridine-5-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-5-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar fused ring structure but differs in the position of the nitrogen atoms within the rings.
Indole derivatives: These compounds also feature a fused ring system and are used in various chemical and biological applications.
Imidazopyridine derivatives: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.
Uniqueness
1H-Pyrrolo[3,2-b]pyridine-5-acetic acid is unique due to its specific ring structure and the presence of an acetic acid functional group. This combination of features allows for unique interactions with biological targets and provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(1H-pyrrolo[3,2-b]pyridin-5-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H,5H2,(H,12,13) |
InChI Key |
SZQHCGXYBZUSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)N=C1CC(=O)O |
Origin of Product |
United States |
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